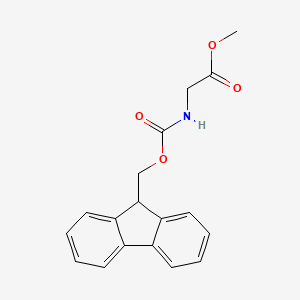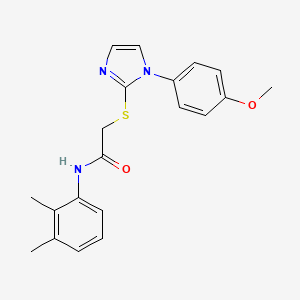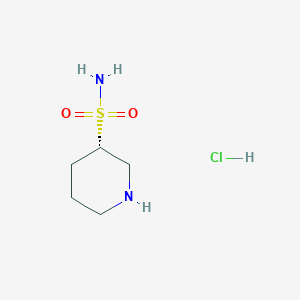
5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for the related compound “N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide” is1S/C4H5BrN3OS/c1-2(9)6-4-8-7-3(5)10-4/h10H,1H3,(H,6,8,9) . This provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Applications De Recherche Scientifique
Structural Characterization and Biological Activity
5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)nicotinamide and related compounds are subjects of interest due to their structural characteristics and biological activities. Nicotinamides and thiadiazoles, classes of compounds to which the chemical is related, have been explored for their wide range of applications including antimicrobial, antioxidant, and anti-inflammatory properties. Structural modification of these compounds is essential for enhancing their biological activities. For instance, the structural characterization of 2-nicotinamido-1,3,4-thiadiazole, a compound with similar functional groups, has been conducted using X-ray crystallography, NMR, UV-Visible and IR spectroscopies, highlighting the importance of defining chemical connectivity in understanding biological activity (Burnett, Johnston, & Green, 2015).
Supramolecular Chemistry
Nicotinamide has been utilized as a supramolecular reagent in synthesizing new copper(II) complexes, demonstrating the compound's versatility in forming hydrogen-bonded supramolecular arrays. This application showcases the ability of nicotinamide derivatives to engage in complex formation that could be relevant in various scientific research fields, including materials science and coordination chemistry (Halaška et al., 2016).
Photodynamic Therapy Applications
The compound's structural motif is also found in the context of photodynamic therapy (PDT) for cancer treatment. A derivative, with the thiadiazole group, has been incorporated into zinc phthalocyanine, a compound known for its significant singlet oxygen quantum yield. Such derivatives exhibit promising characteristics as photosensitizers in PDT, due to their good fluorescence properties and high singlet oxygen quantum yield, crucial for the effective treatment of cancer through Type II photochemical mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Biological Processes
Research into nicotinamide and related compounds has contributed significantly to the understanding of their potential as inhibitors of biological processes. For example, studies on nicotinamide N-methyltransferase (NNMT) inhibitors reveal the therapeutic potential of these compounds in treating metabolic and chronic diseases by modulating NNMT activity. The structural basis for NNMT inhibition has been elucidated, providing insights into the design of drug-like inhibitors for various disease conditions (Neelakantan et al., 2017).
Propriétés
IUPAC Name |
5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4OS/c1-6(2)10-15-16-11(18-10)14-9(17)7-3-8(12)5-13-4-7/h3-6H,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLDJCDYYQBIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2668134.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine](/img/structure/B2668136.png)


![4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2668141.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2668144.png)


![2-Chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2668151.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2668152.png)

![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)propanamide](/img/structure/B2668155.png)
![Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2668156.png)
![3-fluoro-5-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2668157.png)